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molecular formula C16H13F2N3O B8691670 N-(4-(Difluoromethoxy)phenyl)-2-methylquinazolin-4-amine CAS No. 827031-10-7

N-(4-(Difluoromethoxy)phenyl)-2-methylquinazolin-4-amine

Cat. No. B8691670
M. Wt: 301.29 g/mol
InChI Key: YBTQUKLEFZVCQY-UHFFFAOYSA-N
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Patent
US07618975B2

Procedure details

The title compound was prepared from (4-difluoromethoxy-phenyl)-(2-methyl-quinazolin-4-yl)-amine (710 mg, 2.36 mmol) and methyl iodide (1.03 ml, 16.52 mmol), by a procedure similar to Example 36 (40.8% yield). 1H NMR (CDCl3): 7.77 (dd, J=8.4 Hz, J=0.9 Hz, 1H), 7.59-7.53 (m, 1H), 7.17-7.10 (m, 4H), 7.06-6.99 (m, 2H), 6.78 (d, J=0.6 Hz, 0.25H), 6.54 (d, J=0.9 Hz, 0.5H), 6.29 (d, J=0.9 Hz, 0.25H), 3.62 (s, 3H), 2.75 (s, 3H).
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Example 36
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:22])[O:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]=[C:13]([CH3:21])[N:12]=2)=[CH:6][CH:5]=1.[CH3:23]I>>[F:22][CH:2]([F:1])[O:3][C:4]1[CH:9]=[CH:8][C:7]([N:10]([C:11]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[N:14]=[C:13]([CH3:21])[N:12]=2)[CH3:23])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
710 mg
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)NC1=NC(=NC2=CC=CC=C12)C)F
Step Two
Name
Quantity
1.03 mL
Type
reactant
Smiles
CI
Step Three
Name
Example 36
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)N(C)C1=NC(=NC2=CC=CC=C12)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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